molecular formula C10H8F2N2O2 B13670683 Ethyl 4,5-Difluorobenzimidazole-2-carboxylate

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate

Cat. No.: B13670683
M. Wt: 226.18 g/mol
InChI Key: YENJTCCVMPDUTI-UHFFFAOYSA-N
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Description

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,5-difluoro-1,2-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

  • Ethyl 4,5-Difluoroimidazole-2-carboxylate
  • Ethyl 4,5-Difluorobenzimidazole-2-carboxamide
  • Ethyl 4,5-Difluorobenzimidazole-2-thiol

Comparison: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern and the presence of ethyl ester functionality. This makes it more lipophilic and enhances its ability to penetrate biological membranes compared to its analogs. Additionally, the presence of fluorine atoms increases its metabolic stability and resistance to enzymatic degradation .

Biological Activity

Ethyl 4,5-difluorobenzimidazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The introduction of fluorine atoms at the 4 and 5 positions enhances the compound's lipophilicity and biological activity. The carboxylate group may contribute to its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives. This compound has shown promising results in inducing apoptosis in cancer cell lines. Research indicates that compounds with similar structures can activate caspase pathways, leading to increased apoptosis rates in various cancer cells, including human promyelocytic leukemia HL-60 cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHL-60TBDInduction of apoptosis via caspase activation
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateHL-6023.5ROS production and mitochondrial membrane potential alteration

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. Compounds within this class typically exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular functions .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismActivity
This compoundStaphylococcus aureusModerate
Escherichia coliModerate

The biological activity of this compound is largely attributed to its interaction with cellular pathways:

  • Apoptosis Induction : Similar compounds have been shown to increase intracellular calcium levels and reactive oxygen species (ROS), which are critical in triggering apoptosis through mitochondrial pathways .
  • Caspase Activation : The activation of caspase-3 has been documented as a key mechanism by which these compounds induce cell death in cancer cells .
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and function is a common mechanism for benzimidazole derivatives .

Case Studies

Several case studies have documented the effects of this compound on specific cell lines:

  • Case Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The percentage of apoptotic cells increased dramatically with higher concentrations of the compound .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,5-Difluorobenzimidazole-2-carboxylate, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, a benzimidazole precursor (e.g., 4,5-difluoro-1,2-phenylenediamine) can react with ethyl chlorooxoacetate in ethanol with catalytic acetic acid, followed by reflux for 4–6 hours. Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) and NMR analysis (¹H, ¹³C, ¹⁹F) are critical for verifying purity and structural integrity .

Q. How can spectroscopic techniques distinguish the fluorinated positions in this compound?

  • Methodological Answer : ¹⁹F NMR is indispensable for identifying fluorination patterns. The chemical shifts of fluorine atoms at positions 4 and 5 on the benzimidazole ring typically appear in distinct regions (e.g., δ -110 to -125 ppm for aromatic fluorines). Coupling constants (³J and ⁴J) between adjacent fluorines and protons can resolve positional ambiguity. Complementary ¹H-¹³C HSQC and HMBC experiments help confirm connectivity .

Q. What solvent systems are suitable for crystallization, and how does fluorination impact crystal packing?

  • Methodological Answer : Ethyl acetate/hexane or dichloromethane/pentane mixtures are effective for slow evaporation. Fluorination introduces strong C–F···H–C and F···F interactions, which influence packing motifs. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., using Olex2 or WinGX) can visualize these interactions. Fluorine atoms often participate in short contacts (<3.0 Å), affecting lattice symmetry and melting points .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine deactivates the benzimidazole ring, reducing nucleophilic aromatic substitution (NAS) reactivity. However, directed ortho-metalation (e.g., using LDA or s-BuLi at -78°C) can functionalize the 6-position. Computational studies (DFT at B3LYP/6-31G*) predict charge distribution and regioselectivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) confirms theoretical predictions .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer : Discrepancies often arise from solvent polarity (DMSO vs. aqueous buffers) or metabolic instability. For example, if the compound shows high in vitro inhibition of kinase X but low cellular activity, conduct stability assays in cell lysates (LC-MS/MS monitoring). Adjust assay parameters (e.g., ATP concentration, incubation time) to match physiological conditions. Parallel molecular dynamics simulations (e.g., GROMACS) can model protein-ligand interactions under varying pH and ionic strengths .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

  • Methodological Answer : Systematically modify the carboxylate ester (e.g., ethyl to tert-butyl) and fluorination pattern. Assess logP (HPLC-measured), metabolic stability (microsomal incubation), and permeability (Caco-2 assays). For instance, replacing ethyl with a polyethylene glycol (PEG) ester improves aqueous solubility but may reduce blood-brain barrier penetration. Correlate SAR data with in vivo pharmacokinetics (e.g., AUC, t₁/₂ in rodent models) to prioritize derivatives .

Q. What crystallographic challenges arise from fluorine atoms, and how are they addressed during refinement?

  • Methodological Answer : Fluorine’s low electron density complicates X-ray data interpretation. Use high-resolution data (d < 1.0 Å) and anisotropic refinement for F atoms. SHELXL’s SWAT instruction adjusts weighting schemes to mitigate overfitting. Twinning or disorder, common in fluorinated crystals, requires careful analysis via PLATON’s TWIN/BASF tools. Comparative studies with non-fluorinated analogs (e.g., ethyl benzimidazole-2-carboxylate) highlight fluorine-specific lattice distortions .

Q. How does fluorination alter the compound’s electronic properties, and how is this quantified experimentally?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals fluorination-induced shifts in oxidation potentials. Compare the compound’s HOMO-LUMO gap (via UV-Vis, TD-DFT) to non-fluorinated analogs. Electron affinity increases by ~0.3–0.5 eV per fluorine, measurable via photoelectron spectroscopy. Solvatochromic shifts in fluorescence spectra (e.g., λem in DCM vs. MeOH) further quantify polarity changes .

Q. Data Analysis and Reproducibility

Q. What statistical methods validate reproducibility in synthetic yield variations (±15%)?

  • Methodological Answer : Apply a two-way ANOVA to assess batch-to-batch and operator-dependent variability. For example, if three operators synthesize the compound in triplicate, a p-value <0.05 indicates significant variability. Use Design of Experiments (DoE) to optimize parameters (reflux time, catalyst loading) and reduce RSD% to <5. Reproducibility is confirmed via interlaboratory studies with standardized protocols .

Q. How are conflicting computational and experimental solubility data reconciled?

  • Methodological Answer : COSMO-RS predictions often overestimate aqueous solubility due to neglect of crystal lattice energy. Validate via shake-flask experiments (HPLC quantification) at 25°C. If discrepancies persist, differential scanning calorimetry (DSC) identifies polymorphic forms with differing solubilities. Adjust computational models by incorporating experimental lattice energy (from SC-XRD) for improved accuracy .

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

ethyl 4,5-difluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-6-4-3-5(11)7(12)8(6)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

YENJTCCVMPDUTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC(=C2F)F

Origin of Product

United States

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